molecular formula C23H24N4O2 B7788138 N-[(Z)-(5-methoxy-1H-indol-3-yl)methylideneamino]-4-(1-methylindol-3-yl)butanamide

N-[(Z)-(5-methoxy-1H-indol-3-yl)methylideneamino]-4-(1-methylindol-3-yl)butanamide

Cat. No.: B7788138
M. Wt: 388.5 g/mol
InChI Key: UOCNDAIUYDTDKJ-QFEZKATASA-N
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Description

The compound identified as “N-[(Z)-(5-methoxy-1H-indol-3-yl)methylideneamino]-4-(1-methylindol-3-yl)butanamide” is a chemical entity with unique properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “N-[(Z)-(5-methoxy-1H-indol-3-yl)methylideneamino]-4-(1-methylindol-3-yl)butanamide” involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate raw materials and reagents. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using optimized processes. These methods often involve continuous flow reactors and automated systems to maintain consistent quality and efficiency. The industrial production also focuses on minimizing waste and ensuring environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

“N-[(Z)-(5-methoxy-1H-indol-3-yl)methylideneamino]-4-(1-methylindol-3-yl)butanamide” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

“N-[(Z)-(5-methoxy-1H-indol-3-yl)methylideneamino]-4-(1-methylindol-3-yl)butanamide” has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its biological activity and potential therapeutic effects.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which “N-[(Z)-(5-methoxy-1H-indol-3-yl)methylideneamino]-4-(1-methylindol-3-yl)butanamide” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. The compound may bind to receptors, enzymes, or other proteins, altering their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-[(Z)-(5-methoxy-1H-indol-3-yl)methylideneamino]-4-(1-methylindol-3-yl)butanamide” include those with comparable structures and properties. These compounds may share similar functional groups or molecular frameworks.

Uniqueness

What sets “this compound” apart from its similar compounds is its unique combination of properties, such as its reactivity, stability, and biological activity. These unique features make it a valuable compound for various applications.

Properties

IUPAC Name

N-[(Z)-(5-methoxy-1H-indol-3-yl)methylideneamino]-4-(1-methylindol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-27-15-16(19-7-3-4-8-22(19)27)6-5-9-23(28)26-25-14-17-13-24-21-11-10-18(29-2)12-20(17)21/h3-4,7-8,10-15,24H,5-6,9H2,1-2H3,(H,26,28)/b25-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCNDAIUYDTDKJ-QFEZKATASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCCC(=O)NN=CC3=CNC4=C3C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)CCCC(=O)N/N=C\C3=CNC4=C3C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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